2-Hexyn-1-one, 1-[2-(1-pentynyl)phenyl]-
Description
The compound 2-Hexyn-1-one, 1-[2-(1-pentynyl)phenyl]- is an alkynone derivative featuring a hexyn-1-one backbone (a six-carbon chain with a terminal ketone and a triple bond at position 2) substituted at position 1 with a phenyl group. This phenyl group is further functionalized at its ortho position with a 1-pentynyl substituent (a five-carbon chain containing a terminal alkyne). The analysis below relies on structural analogs from the provided evidence to infer properties and behaviors.
Properties
CAS No. |
571184-21-9 |
|---|---|
Molecular Formula |
C17H18O |
Molecular Weight |
238.32 g/mol |
IUPAC Name |
1-(2-pent-1-ynylphenyl)hex-2-yn-1-one |
InChI |
InChI=1S/C17H18O/c1-3-5-7-11-15-12-9-10-13-16(15)17(18)14-8-6-4-2/h9-10,12-13H,3-6H2,1-2H3 |
InChI Key |
JQXSTNOHENFUJP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC#CC1=CC=CC=C1C(=O)C#CCCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related compounds (Table 1) provide insights into how substituents and functional groups influence physicochemical properties, synthesis, and safety.
Table 1: Comparison of Key Properties
Functional Group and Reactivity Analysis
- Polarity and Solubility: The presence of hydroxyl (-OH) and methoxy (-OCH₃) groups in 2-Butyn-1-one, 1-(2-hydroxy-5-methoxyphenyl)- increases polarity and aqueous solubility compared to the target compound, which lacks such groups .
- Triple Bond Reactivity: The alkynone backbone in all compounds facilitates nucleophilic additions or cycloadditions. However, the longer carbon chain in 2-Heptyn-1-one, 1-(2-thienyl)- (7 carbons vs. 6 in the target) may reduce steric hindrance, favoring certain reaction pathways .
Research Findings and Implications
Substituent Effects: Electron-withdrawing groups (e.g., alkynyl) decrease aromatic ring reactivity, whereas electron-donating groups (e.g., -OCH₃) enhance it . The target compound’s pentynyl group may deactivate the phenyl ring, directing electrophilic substitutions to specific positions.
Thermal Stability :
- The sulfur atom in 2-Heptyn-1-one, 1-(2-thienyl)- contributes to higher thermal stability compared to oxygen-containing analogs . The target compound’s stability may depend on the interplay between its alkynyl and phenyl groups.
Synthetic Optimization :
- The moderate yield (52%) of the hydroxy/methoxy-substituted analog underscores the need for catalytic systems or protecting groups to improve efficiency in similar compounds .
Q & A
Q. What are the established synthetic routes for 2-Hexyn-1-one, 1-[2-(1-pentynyl)phenyl]-?
The synthesis typically involves coupling reactions between alkynyl precursors. A common approach is the Sonogashira coupling, where a phenylacetylene derivative reacts with a halogenated ketone under palladium catalysis. For example, 1-(2-bromophenyl)-2-hexyn-1-one could be coupled with 1-pentyne using Pd(PPh₃)₂Cl₂ and CuI as catalysts in an amine base (e.g., triethylamine). Reaction conditions (temperature, solvent polarity, and catalyst loading) must be optimized to minimize side products like homocoupling . Purification often requires column chromatography with gradients of ethyl acetate/hexane.
Q. How can researchers validate the purity and structural identity of this compound?
Combined spectroscopic techniques are essential:
- NMR : Compare - and -NMR spectra with computational predictions (e.g., density functional theory) to confirm alkynyl and ketone functional groups .
- MS : High-resolution mass spectrometry (HRMS) should match the exact mass of .
- IR : A strong absorption band near 2200 cm confirms the alkyne stretch, while the ketone C=O appears at ~1700 cm .
Q. What solvents and storage conditions are optimal for this compound?
Due to its alkyne and ketone moieties, the compound is sensitive to moisture and oxidation. Store under inert gas (argon or nitrogen) at –20°C in anhydrous solvents like tetrahydrofuran (THF) or dichloromethane (DCM). Avoid protic solvents (e.g., methanol) to prevent nucleophilic attack on the ketone .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced reactivity?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict electronic properties:
- Frontier molecular orbitals : Identify sites for electrophilic/nucleophilic attack.
- Transition-state analysis : Optimize reaction pathways for derivatization (e.g., cycloadditions with azides).
- Solvent effects : Use polarizable continuum models (PCM) to simulate solvent interactions . Validate models against experimental kinetics data .
Q. What strategies resolve contradictions in reported spectroscopic data?
Discrepancies in NMR or IR data may arise from tautomerism or impurities. Solutions include:
- Variable-temperature NMR : Detect dynamic equilibria (e.g., keto-enol tautomerism) .
- X-ray crystallography : Resolve ambiguities in molecular geometry (e.g., bond angles at the alkynyl-phenyl junction) .
- Cross-validation : Compare data across multiple sources (PubChem, NIST) and replicate synthesis under controlled conditions .
Q. How can researchers assess potential biological activity of this compound?
- In silico screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity with target proteins (e.g., kinases or cytochrome P450 enzymes) .
- In vitro assays : Test antimicrobial activity via broth microdilution (MIC values) or antioxidant capacity via DPPH radical scavenging . Include positive controls (e.g., ascorbic acid) and validate cytotoxicity in mammalian cell lines .
Q. What are the challenges in scaling up synthesis for structure-activity relationship (SAR) studies?
- Byproduct formation : Optimize catalyst turnover and use flow chemistry to improve yield.
- Safety : Monitor exothermic reactions during alkyne couplings; employ Schlenk techniques for air-sensitive steps .
- Analytical throughput : Implement LC-MS or automated purification systems for high-throughput screening of derivatives .
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